3-Hydroxybutyrylcarnitine

Catalog No.
S12567588
CAS No.
M.F
C11H21NO5
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxybutyrylcarnitine

Product Name

3-Hydroxybutyrylcarnitine

IUPAC Name

3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3

InChI Key

UEFRDQSMQXDWTO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

3-hydroxybutyrylcarnitine is an O-acylcarnitine having 3-hydroxybutyryl as the acyl substituent. It has a role as a metabolite. It is an O-acylcarnitine, an ammonium betaine and a carboxylic ester. It is functionally related to a carnitine.
3-Hydroxybutyrylcarnitine is a natural product found in Drosophila melanogaster with data available.

3-Hydroxybutyrylcarnitine is an acylcarnitine, specifically an ester formed from 3-hydroxybutyric acid and carnitine. It plays a significant role in the transport of fatty acids into the mitochondria for beta-oxidation, a crucial metabolic process for energy production. As a short-chain acylcarnitine, it is one of the most prevalent forms found in human tissues and biofluids, contributing significantly to the acylcarnitine pool in the body .

This compound is particularly notable for its involvement in metabolic pathways related to lipid metabolism and energy homeostasis. It has been linked to conditions such as insulin resistance and type 2 diabetes mellitus, indicating its potential role in metabolic disorders .

3-Hydroxybutyrylcarnitine is synthesized through the esterification of 3-hydroxybutyric acid with carnitine. The primary reaction involves the formation of an acyl-CoA intermediate, which subsequently reacts with carnitine to produce 3-hydroxybutyrylcarnitine. This reaction can be catalyzed by various enzymes, including acyl-CoA synthetases that facilitate the conversion of fatty acids into their corresponding acyl-CoA derivatives .

In vivo studies have demonstrated that during periods of fasting or ketosis, increased levels of 3-hydroxybutyrylcarnitine are observed, correlating with enhanced fatty acid oxidation and ketone body production .

The biological activity of 3-hydroxybutyrylcarnitine is closely associated with its role in energy metabolism. It functions primarily as a transporter for fatty acids across the mitochondrial membrane, enabling their oxidation for ATP production. Elevated levels of this compound have been observed in conditions such as obesity and diabetes, suggesting its involvement in metabolic regulation and potential implications for insulin sensitivity .

Additionally, research indicates that 3-hydroxybutyrylcarnitine may influence signaling pathways related to inflammation and oxidative stress, further linking it to metabolic health .

The synthesis of 3-hydroxybutyrylcarnitine can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific enzymes such as acyl-CoA synthetases to catalyze the reaction between 3-hydroxybutyric acid and carnitine.
  • Chemical Synthesis: Chemical methods involve direct esterification reactions under controlled conditions to form the desired compound.
  • Biosynthetic Pathways: In vivo synthesis occurs through metabolic pathways where 3-hydroxybutyric acid is generated from fatty acid metabolism and subsequently conjugated with carnitine.

These methods highlight the versatility and importance of 3-hydroxybutyrylcarnitine in both synthetic chemistry and biological systems.

3-Hydroxybutyrylcarnitine has several applications:

  • Metabolic Research: It serves as a biomarker for assessing metabolic states such as ketosis and insulin sensitivity.
  • Clinical Diagnostics: Its levels can be measured in blood or urine to evaluate metabolic disorders or mitochondrial dysfunction.
  • Nutritional Supplements: Due to its role in fat metabolism, it may be included in formulations aimed at enhancing energy metabolism or weight management.

Studies investigating the interactions of 3-hydroxybutyrylcarnitine with other metabolites have revealed its complex role in metabolic networks. For example:

  • Insulin Sensitivity: Increased levels of this compound are associated with improved insulin sensitivity in certain populations, suggesting potential therapeutic implications for diabetes management .
  • Fatty Acid Metabolism: Its interaction with other acylcarnitines highlights its role in regulating fatty acid oxidation rates and energy production pathways .

These interactions underscore the importance of 3-hydroxybutyrylcarnitine in broader metabolic contexts.

Several compounds share structural or functional similarities with 3-hydroxybutyrylcarnitine. Here are some notable examples:

Compound NameStructure TypeUnique Features
AcetylcarnitineAcylcarnitineInvolved primarily in short-chain fatty acid metabolism.
PropionylcarnitineAcylcarnitinePlays a role in propionate metabolism and energy production.
ButyrylcarnitineAcylcarnitineLinked to butyrate metabolism; important for gut health.
4-ButyrobetaineQuaternary ammoniumFunctions similarly but lacks hydroxyl group; involved in lipid transport.

Uniqueness of 3-Hydroxybutyrylcarnitine

What sets 3-hydroxybutyrylcarnitine apart from these similar compounds is its specific hydroxyl group at the third carbon position, which influences both its solubility and biological activity. This structural feature contributes to its unique role in energy metabolism and potential implications for metabolic health.

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

247.14197277 g/mol

Monoisotopic Mass

247.14197277 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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